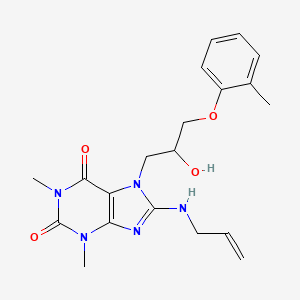
8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a unique and complex molecule. It's a derivative of xanthine, a purine base found in most human body tissues and fluids and other organisms. Xanthine derivatives have been studied extensively for their wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The initial steps usually include the functionalization of the purine ring followed by the introduction of the allylamino and o-tolyloxypropyl groups. The reactions require precise control of temperature and pH to ensure the desired product's formation.
Industrial Production Methods
In an industrial setting, large-scale synthesis would leverage automated reaction systems to maintain consistency and yield. Solvent selection, reaction time, and purification processes are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound can undergo various reactions, including:
Oxidation: The presence of the hydroxyl group makes it susceptible to oxidation, forming corresponding carbonyl derivatives.
Reduction: Under specific conditions, it can be reduced, altering its functional groups.
Substitution: Nucleophilic substitution can occur at several positions, given the molecule's structure.
Common Reagents and Conditions
Typical reagents include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Solvents such as methanol, ethanol, and dichloromethane are commonly used.
Major Products Formed from these Reactions
Oxidation generally yields ketone or aldehyde derivatives, while reduction can yield alcohols or amines depending on the reaction conditions. Substitution reactions can introduce various functional groups, significantly altering the compound's properties.
Scientific Research Applications
This compound has a broad spectrum of scientific research applications:
Chemistry: : Used as a model compound for studying purine derivatives' chemical behavior.
Biology: : Investigated for its potential interactions with biological molecules like proteins and nucleic acids.
Medicine: : Explored for its therapeutic potential, especially in neurology and oncology, due to its ability to cross the blood-brain barrier and interact with neurotransmitter receptors.
Industry: : Utilized in developing pharmaceuticals and fine chemicals due to its unique reactivity and structural properties.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound exerts its effects primarily through interactions with purine receptors and enzymes involved in purine metabolism. It can inhibit or activate specific pathways, leading to changes in cellular signaling and function. The presence of the hydroxy and amino groups allows it to form hydrogen bonds with biological targets, enhancing its binding affinity.
Comparison with Similar Compounds
Similar Compounds
Caffeine (1,3,7-trimethylxanthine)
Theophylline (1,3-dimethylxanthine)
Theobromine (3,7-dimethylxanthine)
Highlighting Its Uniqueness
What sets this compound apart is its unique substitution pattern, combining allylamino and o-tolyloxypropyl groups. This results in distinctive chemical and biological properties not seen in simpler xanthine derivatives. Its ability to undergo diverse reactions and interact with various molecular targets makes it an invaluable tool in research and industrial applications.
There you have it—a deep dive into the world of 8-(allylamino)-7-(2-hydroxy-3-(o-tolyloxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione . Fascinating stuff!
Properties
IUPAC Name |
7-[2-hydroxy-3-(2-methylphenoxy)propyl]-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O4/c1-5-10-21-19-22-17-16(18(27)24(4)20(28)23(17)3)25(19)11-14(26)12-29-15-9-7-6-8-13(15)2/h5-9,14,26H,1,10-12H2,2-4H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENGDORBMNXYEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(CN2C3=C(N=C2NCC=C)N(C(=O)N(C3=O)C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
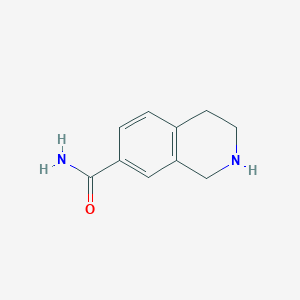
![Tert-butyl 7-amino-2-oxa-5-azabicyclo[4.1.0]heptane-5-carboxylate](/img/structure/B2405041.png)
![3,4-difluoro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2405042.png)
![2-Chloro-5-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B2405044.png)
![3-(dimethylamino)-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2405045.png)
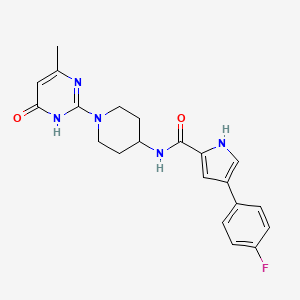
![N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-3-(trifluoromethyl)benzamide](/img/structure/B2405047.png)
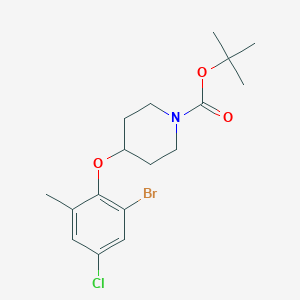
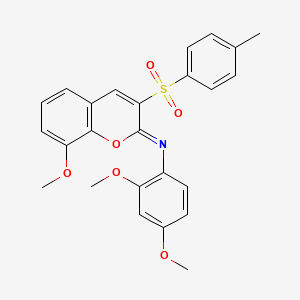
![N-benzyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2405054.png)
![3-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-1-cyclopropylpyrrolidin-2-one](/img/structure/B2405056.png)
![6-(3-methoxypropyl)-4-(thiophen-2-yl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2405060.png)
![Methyl 1-[2-(methylsulfanyl)pyridine-3-carbonyl]-1,2,3,4-tetrahydroquinoline-5-carboxylate](/img/structure/B2405061.png)
![[1,2,3]Thiadiazol-5-yl-acetic acid](/img/structure/B2405062.png)
